Verified Antitumor Hydrazone Derivatization Yield and Low Systemic Toxicity Profile
2-Hydrazinyl-5-nitropyridine serves as a validated scaffold for synthesizing hydrazone libraries with in vivo antitumor activity. A library of 51 distinct hydrazone derivatives was synthesized from this exact core [1]. Notably, 4 out of 51 compounds demonstrated activity against sarcoma 180 in mouse models, with the p-acetaminobenzaldehyde and p-nitrobenzaldehyde derivatives showing confirmed activity and 'good inhibition' [1]. The highest tolerated intraperitoneal dose in mice reached 2 g/kg, indicating a low systemic toxicity profile for this specific structural class [1]. This contrasts with many structurally similar hydrazinopyridine isomers for which equivalent, quantitative in vivo antitumor screening data have not been established in the primary literature.
| Evidence Dimension | In vivo Antitumor Activity (Sarcoma 180) & Maximum Tolerated Dose |
|---|---|
| Target Compound Data | 4 active derivatives out of 51 tested; p-acetaminobenzaldehyde and p-nitrobenzaldehyde hydrazones showed 'good inhibition'. Highest tolerated intraperitoneal dose = 2 g/kg. |
| Comparator Or Baseline | Derivatives of alternative hydrazinopyridine regioisomers (e.g., 3-hydrazinyl, 4-hydrazinyl) or non-nitrated analogs: No equivalent quantitative in vivo antitumor screening data reported in peer-reviewed literature. |
| Quantified Difference | 2-Hydrazinyl-5-nitropyridine yields hydrazones with documented in vivo antitumor activity (4/51 compounds active) and a defined high tolerance (2 g/kg). Baseline comparator data for other hydrazinopyridine isomers are absent. |
| Conditions | Synthesis of 51 hydrazones; tested in DBA mice against sarcoma 180, adenocarcinoma 755, and leukemia 1210 tumor systems. |
Why This Matters
Provides procurement justification by demonstrating that this specific scaffold has been experimentally validated for generating bioactive hydrazones with favorable in vivo tolerability, while alternative positional isomers lack comparable quantitative biological validation.
- [1] Prescott, B.; Caldes, G. Potential Antitumor Agents: Derivatives of 2-Hydrazino-5-nitropyridine. J. Pharm. Sci. 1970, 59, 101-104. View Source
